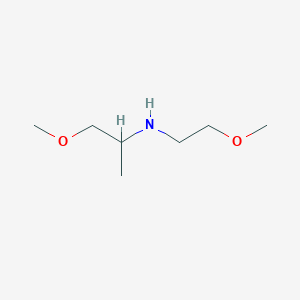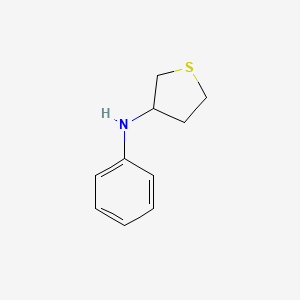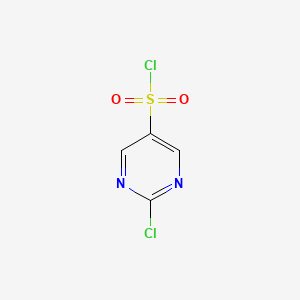![molecular formula C11H8FN5O B1519503 5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-16-2](/img/structure/B1519503.png)
5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be CDK2 inhibitors and have been studied for their potential in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Scientific Research Applications
Anticancer Activity
The compound 5-amino-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one has shown promising results in anticancer research. Studies have demonstrated its significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxic activities .
Synthesis of Heterocyclic Compounds
This compound serves as a key precursor in the synthesis of novel heteropolycyclic nitrogen systems. The introduction of fluorine atoms into pyrazolopyrimidine derivatives is researched for enhancing their pharmacological properties, including antimicrobial and antibacterial activities .
Combinatorial Chemistry
5-Aminopyrazoles, such as our compound of interest, are utilized in combinatorial chemistry to create libraries based on the pyrazolo[3,4-b]pyridine scaffold. This is achieved through Friedländer cyclocondensation reactions with active methylene compounds .
Biological Potential of Indole Derivatives
While not directly related to indole derivatives, the biological activities of similar compounds like our subject compound have spurred interest in synthesizing a variety of derivatives to explore antiviral, anti-inflammatory, and antioxidant activities among others .
Pharmacological Enhancements
The fluorine atom present in 5-amino-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is believed to improve pharmacological properties when introduced into pyrazolopyrimidine derivatives .
Tautomerism Studies
Pyrazolopyrimidine derivatives exhibit tautomerism, presenting two possible tautomeric forms. The study of these forms contributes to a better understanding of their chemical behavior and potential biomedical applications .
Mechanism of Action
Mode of Action
The mode of action involves the interaction of the compound with its targets. Given its indole scaffold, we can infer that it may bind to receptors or enzymes involved in various cellular processes. For instance:
- Some indole derivatives exhibit antiviral properties. Compounds like methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate have shown inhibitory activity against influenza A virus . Indole derivatives are also associated with anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNDJMGOFIMPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)

![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)


![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)
![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)
